N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative, such as 4-ethylphenylamine, under suitable conditions like reflux in a solvent such as ethanol.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran core or the ethylphenyl group are replaced with other groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine:
Drug Development: Due to its biological activity, the compound is being explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
- N-(4-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-sulfonamide
- N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-thioamide
Uniqueness: N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of the ethyl group on the phenyl ring and the carboxamide group on the benzofuran core
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-13-8-10-14(11-9-13)19-18(20)17-12(2)15-6-4-5-7-16(15)21-17/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBXWBVNFDRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.